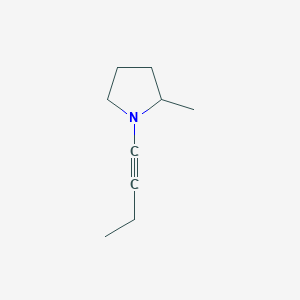
2-Chlorobenzonitril
Übersicht
Beschreibung
2-Chlorobenzonitrile is an organic compound with the chemical formula C₇H₄ClN. It is a white solid and one of the three isomers of chlorobenzonitrile. This compound is of commercial interest due to its role as a precursor in the synthesis of various dyes and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
2-Chlorobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: It serves as an intermediate in the synthesis of new anti-malarial drugs such as nitroquine.
Industry: It is used in the production of dye intermediates and other chemical intermediates.
Wirkmechanismus
Target of Action
2-Chlorobenzonitrile is an organic compound with the formula ClC6H4CN It is known to be a precursor to 2-amino-5-nitrobenzonitrile, which is used in the production of dyes .
Mode of Action
As a precursor to 2-amino-5-nitrobenzonitrile, it likely undergoes chemical reactions to form this compound, which is then used in dye production .
Biochemical Pathways
It is produced industrially by the ammoxidation of 2-chlorotoluene
Result of Action
The result of the action of 2-Chlorobenzonitrile is the production of 2-amino-5-nitrobenzonitrile, a precursor to dyes
Biochemische Analyse
Biochemical Properties
It is known that the compound is produced industrially by ammoxidation of 2-chlorotoluene This suggests that it may interact with enzymes, proteins, and other biomolecules involved in ammoxidation reactions
Cellular Effects
Given its role as a precursor to 2-amino-5-nitrobenzonitrile, it may influence cell function by participating in the synthesis of dyes
Molecular Mechanism
It is known to be involved in the industrial production of 2-amino-5-nitrobenzonitrile, a precursor to dyes This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that the compound is produced industrially by ammoxidation of 2-chlorotoluene , suggesting that it may interact with enzymes or cofactors involved in this process
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Chlorobenzonitrile can be synthesized through several methods:
Ammoxidation of 2-chlorotoluene: This is a one-step process where 2-chlorotoluene is converted to 2-chlorobenzonitrile using catalysts such as vanadium pentoxide on alumina in a fixed bed reactor at atmospheric pressure.
Reaction of o-chlorobenzoic acid and urea: In this method, o-chlorobenzoic acid, sulfamic acid, and urea are mixed and heated to about 140°C. The mixture is then reacted vigorously under stirring, causing the temperature to rise to 220-230°C.
Industrial Production Methods: The industrial production of 2-chlorobenzonitrile primarily involves the ammoxidation of 2-chlorotoluene due to its efficiency and scalability .
Analyse Chemischer Reaktionen
2-Chlorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitrile group.
Reduction Reactions: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions:
Palladium-catalyzed reactions: These are commonly used for direct arylation of heteroaromatics.
Lithium aluminum hydride: Used for the reduction of the nitrile group to an amine.
Major Products Formed:
2-Amino-5-nitrobenzonitrile: A precursor to various dyes.
2-Chlorobenzylamine: Formed through the reduction of the nitrile group.
Vergleich Mit ähnlichen Verbindungen
2-Chlorobenzonitrile can be compared with other similar compounds such as:
4-Chlorobenzonitrile: Similar in structure but with the chlorine atom at the para position.
2-Fluorobenzonitrile: Similar in structure but with a fluorine atom instead of chlorine.
2-Bromobenzonitrile: Similar in structure but with a bromine atom instead of chlorine.
Uniqueness: The unique positioning of the chlorine atom in 2-chlorobenzonitrile provides distinct reactivity patterns compared to its isomers and other halogenated benzonitriles .
Eigenschaften
IUPAC Name |
2-chlorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN/c8-7-4-2-1-3-6(7)5-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWQMJMIYICNBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052593 | |
| Record name | 2-Chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; Slightly soluble in water; [MSDSonline] | |
| Record name | 2-Chlorobenzonitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8130 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
873-32-5, 61593-47-3 | |
| Record name | 2-Chlorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061593473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorobenzonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8438 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzonitrile, 2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chlorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.669 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chlorobenzonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8Z5NE7QXJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Chlorobenzonitrile?
A1: 2-Chlorobenzonitrile has the molecular formula C7H4ClN and a molecular weight of 137.57 g/mol.
Q2: Is there any spectroscopic data available for 2-Chlorobenzonitrile?
A2: Yes, 2-Chlorobenzonitrile has been characterized using various spectroscopic techniques. Researchers have studied its microwave spectrum and determined its quadrupole coupling constant. [] Additionally, studies have employed FT-IR, FT-Raman, and UV spectroscopy, alongside computational methods like DFT, to analyze its molecular structure and vibrational characteristics. []
Q3: How does the thermal behavior of 2-Chlorobenzonitrile change after biofield treatment?
A3: Biofield treatment of 2-Chlorobenzonitrile has shown intriguing impacts on its thermal properties. DSC analysis revealed a significant increase (28.74%) in the latent heat of fusion and a slight increase (2.05%) in melting temperature compared to the untreated sample. TGA/DTG studies indicated that the treated sample lost less weight (46.15%) compared to the control (61.05%). These findings suggest that biofield treatment can potentially alter the thermal stability and phase transition behavior of 2-Chlorobenzonitrile. []
Q4: What are the vapor pressure characteristics of 2-Chlorobenzonitrile?
A4: The vapor pressures of 2-Chlorobenzonitrile have been meticulously measured over a temperature range of 380 K to 490 K using a modified ebulliometer and a comparative ebulliometry apparatus. [] This data is crucial for understanding its volatility and potential applications in processes involving vapor-liquid equilibrium.
Q5: How is 2-Chlorobenzonitrile used in the synthesis of isoindolin-2-ones?
A5: 2-Chlorobenzonitrile serves as a key starting material in a novel synthetic route for functionalized isoindolin-2-ones. [] This method utilizes N-heterocyclic carbenes to generate Breslow intermediates from aldehydes, which then undergo an SNAr reaction with 2-Chlorobenzonitrile. Subsequent annulation, triggered by water present in the reaction medium, yields the desired isoindolin-2-ones.
Q6: Can you describe the role of 2-Chlorobenzonitrile in the production of Azoxystrobin?
A6: 2-Chlorobenzonitrile is a crucial starting material in the synthesis of Azoxystrobin, a widely used fungicide. [] The process involves coupling 2-Chlorobenzonitrile with 4,6-dihydroxypyrimidine, followed by chlorination and a final coupling step with methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate to yield Azoxystrobin.
Q7: How is 2-Chlorobenzonitrile employed in the synthesis of 2-cyano-4′-methylbiphenyl?
A7: 2-Chlorobenzonitrile acts as a reactant in the synthesis of 2-cyano-4′-methylbiphenyl, an intermediate for antihypertensive agents. [, ] One method involves its reaction with the Grignard reagent of 4-chlorotoluene, catalyzed by anhydrous manganous chloride. [] Another approach utilizes anhydrous trimethylchlorosilane ((CH3)3SiCl) as the catalyst. []
Q8: How effective is the ammoxidation of 2-chlorotoluene to produce 2-chlorobenzonitrile?
A8: The ammoxidation of 2-chlorotoluene provides a direct route to synthesize 2-chlorobenzonitrile. Research indicates that V2O5/Al2O3 catalysts, particularly those prepared using a solution combustion method, demonstrate promising catalytic activity for this reaction. [, ] The presence of promoters can further enhance the structural and catalytic properties of these catalysts, leading to improved selectivity and yield of 2-chlorobenzonitrile. []
Q9: Have computational methods been used to study 2-Chlorobenzonitrile?
A9: Yes, computational chemistry has played a significant role in understanding the properties and reactivity of 2-Chlorobenzonitrile. Density Functional Theory (DFT) calculations have been employed to investigate its reduction mechanism, elucidating the distribution of negative charge upon forming the radical anion. These calculations provide insights into the regioselectivity of subsequent reactions, such as protonation and radical addition. []
Q10: How does the position of the chlorine atom on the benzene ring affect fungicidal activity in chlorobenzonitriles?
A10: Research on isophthalonitriles and 2-chlorobenzonitriles has revealed that the position of substituents on the aromatic ring can significantly influence fungicidal activity. Multiple regression analysis, using substituent constants for hydrophobic, electronic, and steric properties, has been employed to quantify these effects and gain insights into fungicidal selectivity. []
Q11: Is there any information available on the stability of 2-Chlorobenzonitrile in different formulations?
A11: While the provided research doesn't delve into specific formulation strategies for 2-Chlorobenzonitrile, it highlights the need to consider its stability under various conditions. Factors such as temperature, pH, and the presence of other chemicals can potentially affect its degradation. Developing appropriate formulations would require evaluating these factors and implementing strategies to minimize degradation and ensure optimal efficacy.
Q12: What are the safety concerns associated with 2-Chlorobenzonitrile?
A12: While specific toxicological data isn't extensively covered in the provided abstracts, it's crucial to emphasize that 2-Chlorobenzonitrile should be handled with caution as it's a chemical compound. Appropriate safety measures, such as wearing personal protective equipment and working in well-ventilated areas, should be followed. Additionally, responsible waste management practices are essential to minimize its environmental impact.
Q13: Is there any information on the environmental degradation of 2-Chlorobenzonitrile?
A13: Although the provided abstracts don't provide detailed information on the environmental fate of 2-Chlorobenzonitrile, it's important to note that it has been identified as a volatile organic compound (VOC) emanating from indoor ornamental plants. [] This finding suggests its potential presence in indoor air and highlights the need for further research to assess its environmental persistence, transport, and potential impact.
Q14: What analytical techniques are used to characterize and quantify 2-Chlorobenzonitrile?
A14: Various analytical techniques have been employed to characterize and quantify 2-Chlorobenzonitrile. These include:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying and quantifying 2-Chlorobenzonitrile in complex mixtures, such as those derived from the heat-dispersion of riot control agents. []
- X-ray Diffraction (XRD): XRD is used to determine the crystal structure and size of 2-Chlorobenzonitrile, providing insights into its physical properties. []
- Surface Area Analysis: This technique measures the surface area of 2-Chlorobenzonitrile, which can be influenced by factors like particle size and porosity. []
- Differential Scanning Calorimetry (DSC): DSC is used to study the thermal properties of 2-Chlorobenzonitrile, such as its melting point, enthalpy of fusion, and heat capacity. []
- Thermogravimetric Analysis (TGA): TGA measures the weight loss of 2-Chlorobenzonitrile as a function of temperature, providing information about its thermal stability and decomposition behavior. []
- Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify functional groups and analyze the molecular structure of 2-Chlorobenzonitrile. [, ]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to study the electronic transitions and absorbance characteristics of 2-Chlorobenzonitrile. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Nitro-5,6-dihydro-4H-imidazo[1,2-D]tetrazole](/img/structure/B47869.png)







![Pyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B47887.png)

